molecular formula C4H6ClN3O3S B2843318 2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol CAS No. 1374408-05-5

2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol

Cat. No. B2843318
CAS RN: 1374408-05-5
M. Wt: 211.62
InChI Key: BLCMMSSQAWWXDZ-UHFFFAOYSA-N
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Description

“2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol” is a compound that contains a 1,2,4-triazole ring. Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their significant biological activities . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years . The synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Scientific Research Applications

Antimicrobial Activity

1,2,4-Triazole derivatives have demonstrated significant antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. The compound may exhibit similar activity due to its 1,2,4-triazole core structure .

Anticancer Potential

1,2,4-Triazoles have attracted attention for their potential anticancer effects. They interact with biological receptors through hydrogen bonding and dipole interactions. The compound’s N–C–S linkage could contribute to its activity against cancer cells .

Anti-Inflammatory and Antioxidant Properties

Studies suggest that 1,2,4-triazoles possess anti-inflammatory and antioxidant activities. These properties make them relevant for drug discovery and therapeutic interventions .

Organic Catalysts

The unique structure of 1,2,4-triazoles allows them to serve as organic catalysts. Researchers have explored their use in various chemical transformations .

Materials Sciences

1,2,4-Triazole-containing compounds find applications in materials science. Their properties make them suitable for designing functional materials, such as sensors, polymers, and coatings .

Molecular Target Binding

Molecular docking studies can assess the compound’s ability to bind to specific targets. For instance, investigating its interaction with lanosterol 14α-demethylase (CYP51) could provide insights into potential antifungal activity .

Synthetic Approaches

Various synthetic methods exist for accessing 1,2,4-triazole scaffolds. Researchers have reported multistep routes to synthesize these compounds, providing access to a wide range of derivatives .

Analytical Uses

While not directly related to drug discovery, 1,2,4-triazoles also find applications in analytical chemistry. Their spectral properties and reactivity make them useful in analytical techniques .

properties

IUPAC Name

2-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O3S/c5-3-6-4(8-7-3)12(10,11)2-1-9/h9H,1-2H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMMSSQAWWXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)C1=NC(=NN1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)ethanol

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